molecular formula C11H14O2 B7792028 3-(4-Methylphenyl)butanoic acid CAS No. 4093-55-4

3-(4-Methylphenyl)butanoic acid

Cat. No.: B7792028
CAS No.: 4093-55-4
M. Wt: 178.23 g/mol
InChI Key: ZWWPDLKCTGONCK-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butyl chain is substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methylphenyl)butanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with butyric acid derivatives. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Another method involves the Grignard reaction, where a Grignard reagent (e.g., phenylmagnesium bromide) reacts with a suitable butanoic acid derivative under controlled conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-methylbenzoyl butanoic acid or 4-methylbenzoic acid.

    Reduction: Formation of 3-(4-Methylphenyl)butanol or 3-(4-Methylphenyl)butanal.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

3-(4-Methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)butanoic acid: Similar structure but with a methoxy group instead of a methyl group.

    4-(3-Methylphenyl)butanoic acid: Positional isomer with the methyl group on the 3-position of the phenyl ring.

    3-(4-Fluorophenyl)butanoic acid: Similar structure but with a fluorine atom instead of a methyl group.

Uniqueness

3-(4-Methylphenyl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.

Properties

IUPAC Name

3-(4-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWPDLKCTGONCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961306
Record name 3-(4-Methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39027-57-1, 4093-55-4
Record name Benzenepropanoic acid, beta,4-dimethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039027571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39027-57-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Methylphenyl)butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-P-TOLYL-BUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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